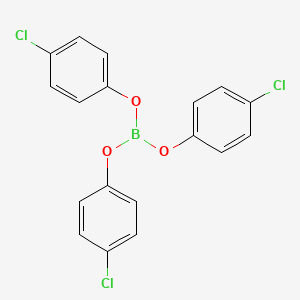

Tris(4-chlorophenyl) borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(4-chlorophenyl) borate is an aromatic hydrocarbon with the chemical formula C₁₈H₁₂BCl₃O₃ and a molecular weight of 393.456 g/mol . It is known for its crystalline structure and is used in various industrial applications, including as an additive in the production of inks, adhesives, and gasoline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris(4-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 4-chlorophenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the borate ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Tris(4-chlorophenyl) borate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form borate esters.

Reduction: Can be reduced to form boron-containing compounds.

Substitution: Undergoes nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Tris(4-chlorophenyl) borate (C18H12BCl3O3) is a chemical compound with diverse applications, particularly in scientific research. It is also known under other names such as Boric Acid Tris(4-chlorophenyl) Ester .

Derivatization Reagent

This compound is used as a derivatization reagent in analytical chemistry .

Case Study: Derivatization of Tributyltin and Triphenyltin

- This compound, specifically in the form of sodium tetrakis(4-fluorophenyl)borate (TFB), is used to derivatize tributyltin (TBT) and triphenyltin (TPT) for MS/MS analysis .

- The use of TFB allows for controlled fragmentation of TBT, leading to high intensity in MS/MS mode .

- TBT can be quantitatively recovered from seawater samples using this method, with good reproducibility . The recovery of TPT from seawater was not quantitative, due to slow derivatization in seawater .

Catalyst

Tris(3,4,5-trifluorophenyl)borane can be used as a catalyst .

Borylation Reactions

- Tris(3,4,5-trifluorophenyl)borane can be used as a catalyst for borylation reactions .

- Microwave irradiation can enable chemists to access higher reaction temperatures, increased reaction yields, and reduced reaction times .

Sensor Plasticizers

Tris(2-pyridyl) methylamine (tpm) can be used for the fabrication of PVC-membrane sensor .

Ion Selective Electrode

- Tris(2-pyridyl) methylamine (tpm) is used as an ionophore in PVC-membrane sensors for the detection of titanium (III) cations .

- In the membrane preparation, tetrahydrofurane is used as the solvent, and polyvinyl chloride powder is used as the matrix .

- Lipophilic anionic additives like sodium tetraphenyl borate, potassium tetrakis (4-chlorophenyl) borate (KTK), sodium tetrakis (4-fluorophenyl) borate, and tetradodecylammonium tetrakis (4-chlorophenyl) borate are also used .

Mecanismo De Acción

The mechanism of action of tris(4-chlorophenyl) borate involves its interaction with molecular targets through its borate ester functional group. In Suzuki–Miyaura coupling reactions, it acts as a boron reagent, participating in the transmetalation step with palladium catalysts . This interaction facilitates the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Tris(4-chlorophenoxy)borane

- Potassium tetrakis(4-chlorophenyl) borate

- Sodium tetrakis(4-chlorophenyl) borate

Uniqueness

Tris(4-chlorophenyl) borate is unique due to its specific crystalline structure and its ability to act as a versatile reagent in various chemical reactions. Its applications in both industrial and scientific research settings highlight its multifunctional nature .

Actividad Biológica

Tris(4-chlorophenyl)borate (TCPB) is a boron-containing compound that has garnered attention due to its biological activity and environmental persistence. This article reviews the current understanding of TCPB's biological effects, particularly its impact on embryonic development, endocrine disruption, and potential toxicity.

- Chemical Formula : C18H12BCl3O3

- Molecular Weight : 393.45 g/mol

- CAS Number : 7359-58-2

- Purity : ≥97.0% (by titrimetric analysis) .

Biological Activity Overview

TCPB and its derivatives, particularly tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH), have been studied for their biological effects, especially regarding embryonic development and endocrine disruption.

1. Embryonic Development

Research indicates that TCPM and TCPMOH can significantly affect embryonic growth. A study using zebrafish embryos exposed to TCPMOH revealed:

- Islet Area Reduction : A 20.8% decrease in islet area was observed at a concentration of 50 nM compared to controls.

- Pancreas Area Reduction : Total pancreas area was reduced by 13% under similar exposure conditions.

- Morphological Changes : TCPM exposure did not induce significant morphological changes, indicating that TCPMOH is primarily responsible for impairments in pancreatic development .

| Exposure Concentration | Islet Area Reduction | Pancreas Area Reduction |

|---|---|---|

| 50 nM | 20.8% | 13% |

2. Endocrine Disruption

Both TCPM and TCPMOH are suspected endocrine disruptors, acting as estrogen mimics. This property raises concerns about their potential effects on reproductive health and metabolic processes:

- Gene Expression Alterations : Transcriptomic analyses showed significant downregulation of pathways involved in retinol metabolism, circadian rhythm, and steroid biosynthesis following exposure to these compounds .

- Xenobiotic Response : The compounds triggered a xenobiotic response in aquatic organisms, suggesting potential ecological impacts .

Case Study 1: Zebrafish Model

In a controlled study, zebrafish embryos were exposed to TCPMOH starting at 24 hours post-fertilization. The findings highlighted:

- Increased incidence of hypomorphic islets (30% increase).

- Significant alterations in gene expression related to metabolic processes and developmental pathways.

This study underscores the developmental toxicity associated with TCPB derivatives and their implications for environmental health .

Case Study 2: Human Health Implications

TCPB compounds have been detected in human tissues such as breast milk and adipose tissues, raising concerns about bioaccumulation and long-term health effects. Historical data link exposure to organochlorine pesticides like DDT with disrupted insulin signaling and increased diabetes risk, suggesting that TCPB may share similar pathways of toxicity .

Propiedades

IUPAC Name |

tris(4-chlorophenyl) borate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZIIBFQMIXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BCl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348261 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-58-2 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.